MAGNESIUM OLEATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

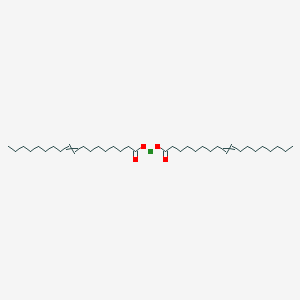

MAGNESIUM OLEATE, also known as this compound, is a magnesium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The magnesium salt form is used in various industrial and scientific applications due to its unique properties.

Mechanism of Action

Target of Action

Magnesium;Octadec-9-enoate, also known as DTXSID7061772 or 9-Octadecenoic acid (9Z)-, magnesium salt, is a complex compoundIt’s known that magnesium, one of the components of this compound, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium is known to be involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Biochemical Pathways

It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process that is important for nerve impulse conduction, muscle contraction, and normal heart rhythm .

Pharmacokinetics

Ninety percent of this intracellular magnesium is bound to organic matrices .

Result of Action

It is involved in the regulation of various cellular processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Action Environment

Factors such as diet and the presence of other ions in the body can influence the levels and efficacy of magnesium .

Biochemical Analysis

Biochemical Properties

It is known that oleic acid, from which this compound is derived, plays a significant role in various biochemical reactions . Oleic acid interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Oleic acid, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oleic acid, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MAGNESIUM OLEATE typically involves the reaction of oleic acid with a magnesium source, such as magnesium hydroxide or magnesium oxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

2 C18H34O2+Mg(OH)2→Mg(C18H33O2)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

MAGNESIUM OLEATE can undergo various chemical reactions, including:

Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form stearic acid derivatives.

Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium or platinum catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, diols

Reduction: Stearic acid derivatives

Substitution: Alkyl or acyl derivatives of this compound

Scientific Research Applications

MAGNESIUM OLEATE has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of lubricants, cosmetics, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.

Calcium oleate: A calcium salt of oleic acid, used in similar applications as magnesium oleate.

Uniqueness

This compound is unique due to its specific combination of magnesium ions and oleate moiety, which imparts distinct physicochemical properties. Compared to magnesium stearate, this compound has a higher degree of unsaturation, leading to different reactivity and applications.

Properties

IUPAC Name |

magnesium;octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061772 |

Source

|

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-53-9 |

Source

|

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)